molecular formula C25H26N2O3 B10886754 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10886754
M. Wt: 402.5 g/mol
InChI Key: ATZIGTFGSHRCPY-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure with various functional groups, including an acetyl group, a hydroxy group, an indole moiety, and an isopropylphenyl group. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole moiety, followed by the construction of the pyrrol-2-one core. The key steps may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrrol-2-one Core: This involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.

    Functional Group Modifications: Introduction of the acetyl, hydroxy, and isopropylphenyl groups through various organic reactions, such as Friedel-Crafts acylation, hydroxylation, and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution Reagents: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxy groups

    Reduction: Formation of alcohols from carbonyl groups

    Substitution: Formation of nitro or halogenated derivatives of the indole moiety

Scientific Research Applications

4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: A compound with a similar core structure but different substituents.

Uniqueness

4-ACETYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety and the isopropylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O3/c1-15(2)17-8-10-18(11-9-17)23-22(16(3)28)24(29)25(30)27(23)13-12-19-14-26-21-7-5-4-6-20(19)21/h4-11,14-15,23,26,29H,12-13H2,1-3H3

InChI Key

ATZIGTFGSHRCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CNC4=CC=CC=C43)O)C(=O)C

Origin of Product

United States

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